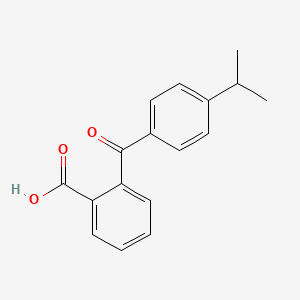









|
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Cl-].[Al+3].[Cl-].[Cl-].[CH:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([CH3:18])[CH3:17].C([O-])([O-])=O.[Na+].[Na+]>C(=S)=S>[CH:16]([C:19]1[CH:24]=[CH:23][C:22]([C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[C:1]([OH:6])=[O:11])=[O:5])=[CH:21][CH:20]=1)([CH3:18])[CH3:17] |f:1.2.3.4,6.7.8|
|


|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 7 h in a water bath
|
|
Duration
|
7 h
|
|
Type
|
CUSTOM
|
|
Details
|
The carbon sulfide was then removed by distillation
|
|
Type
|
ADDITION
|
|
Details
|
A dilute HCl solution (100 mL, 1.2N) was then added slowly to the remaining residue
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was decanted
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a sticky solid
|
|
Type
|
CUSTOM
|
|
Details
|
resulted in considerable foaming
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
|
Type
|
FILTRATION
|
|
Details
|
the resultant solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the undissolved material
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oily layer which
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethylether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The diethylether layer was dried with MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the diethylether was removed by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a cream-colored solid
|
|
Type
|
CUSTOM
|
|
Details
|
The product was recrystallized from a 33/66 (v/v) mixture of toluene and pentane (17 g, 64%) mp 126°-127° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |